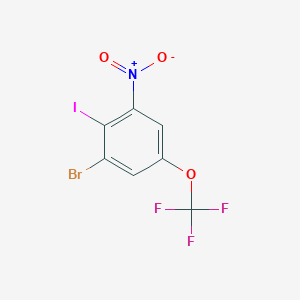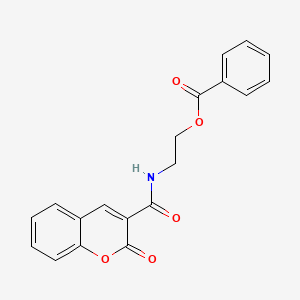
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a sulfonyl group (-SO2-) and a carboxylic acid group (-COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl group, sulfonyl group, and carboxylic acid group each contribute to the overall molecular structure and properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group and the carboxylic acid group could also participate in various chemical reactions .科学的研究の応用
Polymer Materials Development
Proton Exchange Membranes for Fuel Cells : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone, which was then used to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers displayed high proton conductivity, suggesting their potential as efficient polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).
High-Temperature Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyrrolidine and tetramethyl biphenyl moieties were synthesized for use in high-temperature fuel cells. These copolymers showed excellent film-forming properties, mechanical integrity, and high thermal stability, making them suitable for proton exchange membrane fuel cell (PEMFC) applications (Pefkianakis et al., 2005).
Chemical Synthesis and Reactions
Stereocontrolled Synthesis : Yoshinari et al. (2011) reported the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, showcasing the versatility of fluoro-containing compounds in stereocontrolled synthesis. These fluoro-β-amino acid residues were incorporated into cyclic β-tri- and β-tetrapeptides, highlighting the compound's utility in peptide synthesis (Yoshinari et al., 2011).
Metal Complexes Characterisation : Sousa et al. (2001) investigated metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, exploring the interaction of various compounds to isolate products with potential applications in materials science and catalysis (Sousa et al., 2001).
Biomedical Research
- Antibacterial Agents : The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were explored by Egawa et al. (1984), indicating the potential of fluorophenylsulfonylpyrrolidine derivatives in developing new antibacterial agents (Egawa et al., 1984).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, so this compound could potentially be of interest in the development of new pharmaceuticals .
特性
IUPAC Name |
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFYVHZNFNROR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

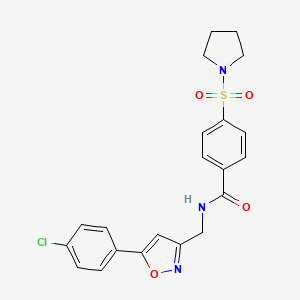
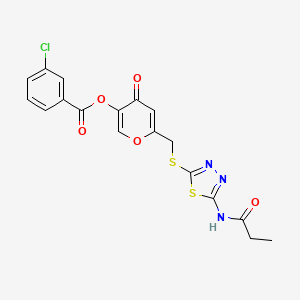
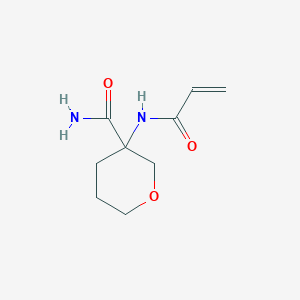
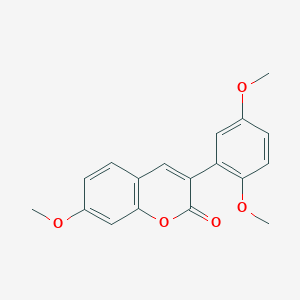
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B2925514.png)

![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2925518.png)


![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)
![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)
